Di-t-butyl t-butyloxycarbonylaminomalonate

Description

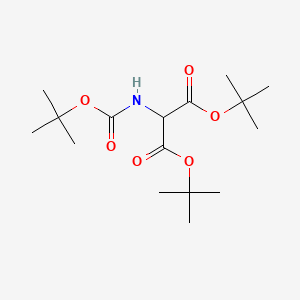

Di-t-butyl t-butyloxycarbonylaminomalonate is a specialized malonate derivative featuring two t-butyl ester groups and a t-butyloxycarbonyl (Boc)-protected amino moiety. Its structure combines steric hindrance from the t-butyl groups with the Boc group’s protective functionality, making it a critical intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles like oxindoles. The compound’s synthesis typically involves Boc-protection of aminomalonate esters, followed by alkylation or cyclization steps to generate complex scaffolds . For example, tandem reduction-cyclization methodologies using di-t-butyl 2-nitrophenylmalonate derivatives enable efficient access to N-hydroxy-oxindole carboxylates, which are pharmacologically relevant . The t-butyl esters enhance stability during reactions, while the Boc group allows selective deprotection under acidic conditions, facilitating downstream functionalization .

Properties

IUPAC Name |

ditert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-14(2,3)21-11(18)10(12(19)22-15(4,5)6)17-13(20)23-16(7,8)9/h10H,1-9H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDSAKXEUNWFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-t-butyl t-butyloxycarbonylaminomalonate can be synthesized through the reaction of di-tert-butyl dicarbonate with malonic acid derivatives. The reaction typically involves the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Di-t-butyl t-butyloxycarbonylaminomalonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield various reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Di-t-butyl t-butyloxycarbonylaminomalonate has numerous applications in scientific research:

Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.

Biology: The compound is employed in the synthesis of peptides and proteins, which are crucial for biological studies.

Medicine: It plays a role in the development of pharmaceuticals by protecting functional groups during drug synthesis.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of di-t-butyl t-butyloxycarbonylaminomalonate involves the protection of amine groups. The compound reacts with amines to form a stable carbamate linkage, which prevents the amine from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, as it allows for selective reactions to occur without interference from the protected amine group .

Comparison with Similar Compounds

Structural Features

| Compound | Key Structural Attributes |

|---|---|

| Di-t-butyl t-butyloxycarbonylaminomalonate | Two t-butyl esters, Boc-protected amino group at the malonate α-position. |

| Diethyl 2-(tert-butoxycarbonylamino)malonate | Ethyl esters replace t-butyl esters; retains Boc-amino group. |

| Dimethyl butylmalonate | Methyl esters, butyl substituent at the malonate α-position. |

| Diethyl isobutylmalonate | Ethyl esters, isobutyl substituent at the malonate α-position. |

Key Differences :

- Ester Groups : t-butyl esters (in Di-t-butyl derivatives) provide superior steric protection and hydrolytic stability compared to ethyl or methyl esters .

- Substituents: The Boc-amino group enables selective reactivity (e.g., deprotection for peptide coupling), while alkyl groups (butyl/isobutyl) influence lipophilicity and steric effects .

Reactivity and Stability

- Boc Deprotection: this compound undergoes Boc cleavage under acidic conditions (e.g., HCl), releasing the free amine for further reactions .

- Ester Hydrolysis : t-butyl esters resist hydrolysis under basic conditions, whereas ethyl/methyl esters are more labile .

- Cyclization Pathways: Di-t-butyl 2-nitrophenylmalonates (precursors to this compound) undergo nitro group reduction followed by cyclization to form oxindoles, a reaction accelerated by Rh/C and hydrazine monohydrate .

- Alkylation Sensitivity : Methylation of malonate derivatives (e.g., using K₂CO₃ and methyl iodide) is more efficient with t-butyl esters due to reduced steric hindrance compared to bulkier substituents .

Key Observations :

- Scalability : Gram-scale synthesis of oxindoles from di-t-butyl derivatives avoids silica gel chromatography, highlighting industrial viability .

- Reagent Compatibility : t-butyl esters tolerate harsh conditions (e.g., Rh/C catalysis) better than ethyl/methyl esters .

Physical and Chemical Properties

Notes:

- t-butyl esters generally exhibit higher thermal stability than ethyl/methyl analogs .

Q & A

Basic: What are the optimal conditions for introducing the Boc (tert-butyloxycarbonyl) protecting group to aminomalonate derivatives?

Methodological Answer:

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For example, dimethyl aminomalonate hydrochloride can be treated with Boc anhydride in chloroform using NaHCO₃ as a base, followed by reflux for 1.5 hours to achieve Boc-protected aminomalonate . Key parameters include maintaining anhydrous conditions, stoichiometric control of Boc anhydride (1.2 equivalents), and monitoring reaction progress via TLC or NMR. Adjusting solvent polarity (e.g., DMF for sterically hindered substrates) and temperature (0°C to room temperature) can improve yields .

Basic: What safety protocols are critical when handling di-t-butyl dicarbonate and related intermediates?

Methodological Answer:

Di-t-butyl dicarbonate is moisture-sensitive and releases CO₂ upon decomposition. Required safety measures include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep under inert gas (N₂ or Ar) in a cool, dry environment.

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced: How do steric and electronic effects influence the cyclization of Boc-protected malonates in oxindole synthesis?

Methodological Answer:

Steric hindrance from t-butyl groups in di-t-butyl malonates slows nucleophilic attack but stabilizes intermediates. For example, in the synthesis of 3-alkyloxindole-3-carboxylates, introducing α-methyl substituents enhances regioselectivity during cyclization by directing the reaction pathway via a six-membered transition state . Electronic effects from nitro or amino groups on the aromatic ring further modulate reaction rates. Acid additives (e.g., HCl or Rh/C) accelerate cyclization by protonating intermediates, as shown in the tandem reduction-cyclization of nitro-substituted malonates .

Advanced: What purification challenges arise in synthesizing Boc-protected malonates, and how are they resolved?

Methodological Answer:

Common challenges include:

- Co-elution of byproducts: Silica gel chromatography (n-hexane/EtOAc gradients) effectively separates diastereomers or unreacted starting materials .

- Hydrolysis sensitivity: Avoid aqueous workups; instead, use anhydrous extraction (e.g., dichloromethane) and rapid solvent evaporation under vacuum .

- Scale-up limitations: Gram-scale syntheses bypass column chromatography via pH-controlled crystallization (e.g., acidification to precipitate products) .

Advanced: How can conflicting data on reaction yields be resolved when optimizing malonate alkylation?

Methodological Answer:

Yield discrepancies often stem from:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Compare yields in DMF vs. THF .

- Catalyst choice: Transition-metal catalysts (e.g., Pd/C) improve nitro-group reduction efficiency but require strict control of H₂ pressure and temperature .

- Substrate purity: Pre-dry malonates at 110°C for 16 hours to eliminate moisture interference .

Advanced: What mechanistic insights support the use of tandem reduction-cyclization in oxindole synthesis?

Methodological Answer:

Tandem reactions combine nitro-group reduction (e.g., H₂/Pd/C) and intramolecular cyclization. Key steps:

Reduction: Nitro to amine conversion under H₂ at RT, monitored by ^1H NMR for intermediate hydroxyamino species .

Cyclization: Acid (HCl) or Rh/C catalyzes lactam formation via nucleophilic attack of the amine on the ester carbonyl. Kinetic studies show rate dependence on steric bulk of t-butyl groups .

Basic: Which analytical techniques are most effective for characterizing Boc-protected malonates?

Methodological Answer:

- NMR Spectroscopy: ^1H and ^13C NMR confirm Boc-group integration (δ ~1.4 ppm for t-butyl protons) and malonate backbone structure .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, especially for intermediates prone to hydrolysis .

- IR Spectroscopy: C=O stretches (~1740 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) confirm functional groups .

Advanced: How does the choice of alkyl halide affect the alkylation of diethyl aminomalonate derivatives?

Methodological Answer:

Reactivity follows the order: benzyl bromide > methyl iodide > bulky alkyl halides. For instance, benzyl bromide achieves >90% yield in DMF with K₂CO₃, while sterically hindered halides require prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C) . Competing elimination is minimized by using NaH as a non-nucleophilic base .

Advanced: What role do computational methods play in predicting malonate reactivity?

Methodological Answer:

DFT calculations model transition states to predict regioselectivity in alkylation or cyclization. For example, computational studies on di-t-butyl 2-nitrophenylmalonates reveal lower activation barriers for para-substituted intermediates compared to ortho isomers . MD simulations further assess solvent effects on reaction kinetics .

Advanced: How do stability studies inform storage conditions for Boc-protected malonates?

Methodological Answer:

Accelerated degradation studies under varying pH (3–10) and temperature (4–40°C) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.